2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide
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Overview
Description
This typically includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, and any challenges or unique aspects of its synthesis.Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This involves detailing the known reactions that the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the known physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Antimicrobial Activity
A significant application of derivatives of 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide is in the development of compounds with antimicrobial properties. Research has shown the synthesis of various derivatives that exhibit significant antibacterial and antifungal activities. For instance, Kaplancıklı, Turan-Zitouni, Revial, and Guven (2004) synthesized derivatives by reacting chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles, showing notable activity against a range of bacterial and fungal strains including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata (Kaplancıklı et al., 2004).
Quantum Calculations and Synthesis of Novel Derivatives
Another application is found in the synthesis of novel derivatives for antimicrobial testing, supported by quantum calculations to predict reactivity and stability. Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles, resulting in compounds with promising antimicrobial activities. Computational calculations provided a solid basis for predicting the properties of these new compounds (Fahim & Ismael, 2019).
Synthesis and Characterization of Derivatives
Research also encompasses the synthesis and characterization of acetamide derivatives, exploring their potential applications. For example, the synthesis of N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide and its structural determination through IR, NMR, and other spectroscopic techniques highlight the intricate chemical synthesis capabilities and the exploration of chemical space for novel compounds with potential biological activities (Li Ying-jun, 2012).
Exploration of Biological Activities
Further studies include exploring the biological activities of synthesized derivatives. Rezki (2016) investigated the antimicrobial activity of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus, showing promising results against various bacterial and fungal strains. This indicates a broader spectrum of biological applications for these derivatives, including potential pharmaceutical applications (Rezki, 2016).
Safety And Hazards
This involves discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or areas of study.
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(15-8-10-5-6-21(18,19)9-10)7-12-11-3-1-2-4-13(11)20-16-12/h1-4,10H,5-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAIMCEJHPTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide |
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